Imipramine-d6

Vue d'ensemble

Description

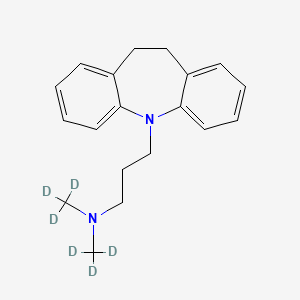

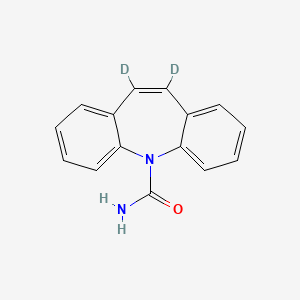

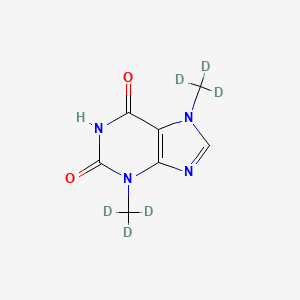

Imipramine-d6 is the deuterium labeled version of Imipramine . Imipramine is an orally active tertiary amine tricyclic antidepressant . It is known to inhibit the serotonin transporter with an IC50 value of 32 nM . It is also a Fascin1 inhibitor with antitumor activities .

Synthesis Analysis

The synthesis of Imipramine-d6 involves the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . This reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .Molecular Structure Analysis

The molecular structure of Imipramine-d6 is C19H18D6N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The electrochemical oxidation of Imipramine has been studied in aqueous solutions by cyclic voltammetry and controlled-potential coulometry techniques . The oxidation of Imipramine leads to the formation of a unique dimer of Imipramine (DIMP) .Physical And Chemical Properties Analysis

Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .Applications De Recherche Scientifique

Alteration of Gene Expression in Rat Brain : Long-term imipramine administration significantly alters the expression of various genes in the rat brain, such as decreasing corticotropin-releasing hormone and tyrosine hydroxylase mRNA levels, which may be relevant to its therapeutic efficacy in depression (Brady et al., 1991).

Effect on Plasma Levels of Tricyclic Antidepressants : Imipramine's antidepressant effect may partly be due to the formation of its active metabolite, desmethylimipramine, which has been found to vary significantly among individuals (Hammer & Sjöqvist, 1967).

Inhibition of Adipogenic Differentiation : Imipramine inhibits adipogenic differentiation in 3T3-L1 preadipocytes and mouse marrow stromal cells, potentially mediated by β-adrenergic receptors, which could have clinical implications (Li et al., 2012).

Blockage of Uptake of Tritiated-noradrenaline : Imipramine blocks the uptake of noradrenaline in peripheral tissues and brain slices, suggesting its effect on the noradrenaline transport system (Glowinski & Axelrod, 1964).

Impact on Potassium Current Activation in Cardiac Cells : Imipramine affects the time-dependent outward K+ current in guinea pig ventricular myocytes, indicating a potential role in cardiac arrhythmias (Valenzuela et al., 1994).

Imipramine Metabolism and Genetic Polymorphism : The metabolism of imipramine, and its relationship with genetic polymorphism, particularly the sparteine oxidation polymorphism, has been studied to understand individual differences in therapeutic response (Madsen et al., 1996).

Neuroimmunomodulatory Effects : Imipramine reduces stress-induced inflammation and related anxiety- and depressive-like behaviors, acting as a neuroimmunomodulator during stress (Ramírez & Sheridan, 2016).

Model Drug for P450 Research : Imipramine is considered a model drug for studying the cytochrome P450 system, with its metabolism involving oxidative pathways catalyzed by this system (Brøsen et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662038 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipramine-d6 | |

CAS RN |

65100-45-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

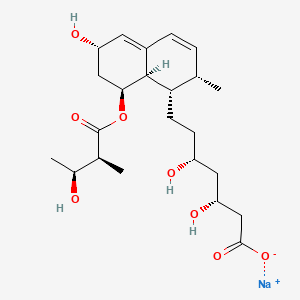

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)